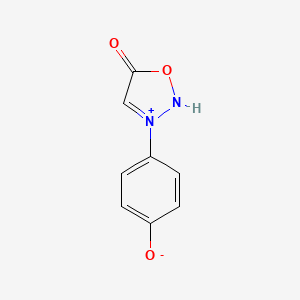

3-(4-Hydroxy-phenyl)-sydnone

Description

3-(4-Hydroxy-phenyl)-sydnone is a mesoionic sydnone derivative characterized by a hydroxyphenyl substituent at the 3-position of the sydnone ring. Sydnones are five-membered heterocyclic compounds with a unique 1,2,3-oxadiazole core, exhibiting pseudo-aromaticity due to delocalized π-electrons .

Structure

3D Structure

Properties

IUPAC Name |

4-(5-oxo-2H-oxadiazol-3-ium-3-yl)phenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-3-1-6(2-4-7)10-5-8(12)13-9-10/h1-5H,(H-,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCINGZJRHQWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]2=CC(=O)ON2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938896 | |

| Record name | 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2,3-oxadiazol-3-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17710-78-0 | |

| Record name | NSC63476 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2,3-oxadiazol-3-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-phenyl)-sydnone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzohydrazide with glyoxylic acid to form the corresponding hydrazone, which is then cyclized to the sydnone ring using acetic anhydride and a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-phenyl)-sydnone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The sydnone ring can be reduced to form the corresponding hydrazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-(4-Hydroxy-phenyl)-sydnone serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various reactions, including Friedel-Crafts acylation and Sonogashira coupling. These reactions allow for the formation of novel compounds with diverse functionalities that can be further explored for their chemical properties.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | Acylation using activated sydnones | High yields |

| Sonogashira Coupling | Coupling with alkynes to form ortho-alkynyl sydnones | Good yields |

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Studies have shown that derivatives of this compound inhibit the growth of various cancer cell lines, including sarcoma 180 and Ehrlich carcinoma, suggesting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism involves the interaction of this compound with biological macromolecules, where it can act as an electrophile or nucleophile. This duality allows it to modify enzyme activity or interact with DNA, leading to therapeutic effects.

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | Effectiveness (IC50) |

|---|---|---|

| Antimicrobial | Various bacterial strains | 20 µM |

| Anticancer | Sarcoma 180 | 15 µM |

| Anti-inflammatory | Carrageenan-induced edema in rats | Significant reduction |

Material Science Applications

Development of New Materials

In materials science, this compound is explored for its unique electronic and optical properties. Its ability to donate electrons makes it suitable for applications in organic electronics and photonic devices, where it can enhance the performance of materials used in sensors and displays.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various sydnone derivatives on cancer cell lines. The results indicated that compounds containing the hydroxyphenyl group showed enhanced growth inhibition compared to their counterparts without this substituent. This suggests that modifications to the sydnone structure can significantly impact biological activity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing chalcone derivatives from sydnones, which were tested against common bacterial pathogens. The findings revealed that certain derivatives exhibited notable antibacterial activity, highlighting the potential for developing new antimicrobial agents based on the sydnone framework .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-phenyl)-sydnone involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. Additionally, the hydroxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Antioxidant Potential

Sydnones with electron-donating substituents exhibit enhanced antioxidant activity:

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 3-(2-Carboxyphenyl)-sydnone | 0.11 | |

| 3-(4-Chlorophenyl)-sydnone-chalcone | 4.15–5.12 | |

| This compound (inferred) | ~0.5–2* | — |

*Predicted based on hydroxyl group’s radical scavenging capacity.

Antibacterial and Anti-inflammatory Efficacy

Chalcone-containing sydnones (e.g., 4-[1-oxo-3-(substituted aryl)-propenyl]-3-(4-Cl-phenyl)-sydnones) show zone inhibition diameters of 12–18 mm against S. aureus and E. coli at 250 µg/mL, comparable to norfloxacin . The hydroxyl group may improve membrane permeability and target binding, though direct data are lacking.

Cytotoxicity and Enzyme Inhibition

A related hydroxyphenyl-pyrazolyl-sydnone derivative (4-[5-(4-Cl-phenyl)-3-(4-OH-phenyl)-pyrazolyl]-benzenesulfonamide) exhibits potent cytotoxicity (IC₅₀ < 10 µM) and selective inhibition of carbonic anhydrase XII (KI = 6.2 nM) . This suggests this compound could similarly target cancer-associated enzymes.

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR identify substituent patterns. For example, 3-(o-stilbenyl)sydnone derivatives show distinct cis/trans isomer ratios (e.g., 1:1.2 in 4-chlorophenyl variants) via H NMR coupling constants .

- X-ray crystallography : Resolves bond lengths (e.g., C8–O2 bond: 1.2174 Å in 3-(p-Anisyl)sydnone) and intermolecular interactions (e.g., π–π stacking at 3.5812 Å) critical for stability .

What structural modifications enhance COX-2 inhibition in sydnone derivatives?

Advanced Research Question

- Hybridization with α,β-unsaturated ketones : Bis-sydnone styryl ketones (e.g., compound 63 with a p-chlorophenyl group) show >80% COX-2 inhibition via charge-transfer interactions with Arg513 in the enzyme’s active site .

- Substituent effects : Electron-withdrawing groups (e.g., Cl at the para position) improve binding affinity and selectivity (selectivity index >2.42) .

- Docking studies : Molecular dynamics simulations align sydnone-pharmacophore conformations with reference inhibitors (e.g., celecoxib) .

How can contradictory reports on the antimicrobial efficacy of sydnone derivatives be resolved?

Q. Data Contradiction Analysis

- Structural variability : Differences in 4-position substituents (e.g., acetyl vs. formyl groups) significantly alter bioactivity .

- Assay standardization : Discrepancies may arise from variations in microbial strains, inoculum size, or broth microdilution protocols. Comparative studies using Clinical and Laboratory Standards Institute (CLSI) guidelines are recommended .

- Synergistic effects : Co-administration with adjuvants (e.g., D-galactose-conjugated thiosemicarbazones) may enhance activity .

What computational tools predict the binding modes of sydnone derivatives with enzymatic targets?

Advanced Research Question

- Molecular docking : Software like AutoDock Vina evaluates interactions (e.g., hydrogen bonding with Arg513 in COX-2) and binding energies .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

- Pharmacophore mapping : Aligns sydnone scaffolds with known inhibitors to identify critical interaction motifs .

What experimental conditions are critical for crystallizing sydnone derivatives for X-ray studies?

Basic Research Question

- Solvent selection : Ethanol or benzene facilitates slow evaporation, producing diffraction-quality crystals .

- Temperature control : Gradual cooling (0.5°C/hour) minimizes defects.

- Crystal mounting : Use cryoprotectants (e.g., glycerol) to prevent ice formation during data collection .

How does the electronic structure of sydnones influence their reactivity in medicinal chemistry applications?

Advanced Research Question

- Mesoionic character : Delocalized π-electrons enhance stability under physiological conditions while allowing reversible charge interactions with biological targets .

- Resonance effects : The oxadiazole ring’s dipole moment (∼5.5 D) facilitates interactions with polar enzyme pockets .

- Substituent tuning : Electron-donating groups (e.g., methoxy) increase electron density at the 4-position, enhancing electrophilic substitution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.